(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol is a complex organic compound that belongs to the class of triazolopyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution of a triazolopyrazine derivative with a piperidine derivative. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has been studied for its potential antimicrobial and antiviral properties. It has shown promising activity against various bacterial and viral strains, making it a candidate for further development as a therapeutic agent .
Medicine
In medicine, derivatives of this compound are being explored for their potential use in treating diseases such as cancer and diabetes. The compound’s ability to inhibit specific enzymes and pathways makes it a valuable lead compound in drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of (1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and modulate their activity is key to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
- [1,2,4]Triazolo[4,3-a]quinoxaline derivatives
Uniqueness
What sets (1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol apart from similar compounds is its unique combination of the triazolopyrazine and piperidine moieties. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17N5O |
---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H17N5O/c1-9-14-15-12-11(13-4-6-17(9)12)16-5-2-3-10(7-16)8-18/h4,6,10,18H,2-3,5,7-8H2,1H3 |
InChI Key |
GPWIXLOFKDTWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCCC(C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.